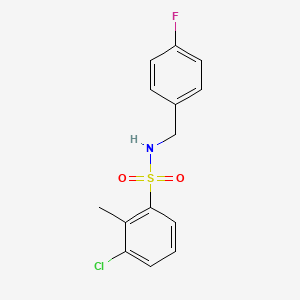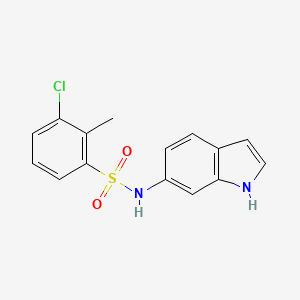![molecular formula C13H18BrN5O B10961743 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10961743.png)
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at the 4-position, a carboxamide group at the 5-position, and a complex substituent at the N-position, which includes a 1,3-dimethyl-1H-pyrazol-4-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Bromination: The pyrazole core is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Substitution Reaction: The brominated pyrazole is then subjected to a nucleophilic substitution reaction with an appropriate amine to introduce the carboxamide group at the 5-position.
N-Alkylation: The final step involves the N-alkylation of the pyrazole ring with 1,3-dimethyl-1H-pyrazol-4-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The pyrazole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, compounds containing the pyrazole moiety are investigated for their therapeutic potential. This specific compound could be explored for its anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity. The bromine atom and carboxamide group enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole-5-carboxamide
- N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-5-carboxamide
- 4-bromo-N-methyl-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and the 1,3-dimethyl-1H-pyrazol-4-yl group enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C13H18BrN5O |
|---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
4-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18BrN5O/c1-5-19-12(11(14)6-15-19)13(20)17(3)7-10-8-18(4)16-9(10)2/h6,8H,5,7H2,1-4H3 |
InChI Key |
GPBPKZORDOUWPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)N(C)CC2=CN(N=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{5-[(4-tert-butylphenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10961663.png)
![(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B10961668.png)
![[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl][4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10961669.png)
![Propyl 2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10961677.png)
![N-(2-chloro-4-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10961681.png)
![4-[4-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961683.png)

![2-(5-benzylthiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10961694.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B10961701.png)
![6-tert-butyl-2-({[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10961705.png)
![hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10961707.png)
![N-cyclopentyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10961716.png)

![2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-8-isopropylidenehexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10961727.png)
